molecular formula C22H22N2OS B4431778 (4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4431778
M. Wt: 362.5 g/mol
InChI Key: FYCNEFRKUSNGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the class of thienylpiperazine derivatives

Properties

IUPAC Name

(4-methyl-5-phenylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-17-16-20(26-21(17)18-8-4-2-5-9-18)22(25)24-14-12-23(13-15-24)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCNEFRKUSNGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE typically involves the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This is achieved by reacting 4-methyl-5-phenyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride.

    Coupling with Piperazine: The acid chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Modified piperazine derivatives

Scientific Research Applications

(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a central nervous system agent, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.

    Pharmacology: The compound is used in pharmacological studies to understand its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.

    Chemical Biology: Researchers use this compound to investigate its effects on cellular signaling pathways and gene expression.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with neurotransmitter receptors in the brain. The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release. This leads to changes in neuronal signaling and can result in therapeutic effects such as mood stabilization and reduction of anxiety.

Comparison with Similar Compounds

Similar Compounds

    (4-METHYL-5-PHENYL-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE: Similar structure but with a methyl group on the piperazine ring.

    (4-METHYL-5-PHENYL-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE: Similar structure but with an ethyl group on the piperazine ring.

    (4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLMORPHOLINO)METHANONE: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is unique due to its specific combination of the thienyl and piperazine moieties, which confer distinct pharmacological properties. The presence of the phenyl groups enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.